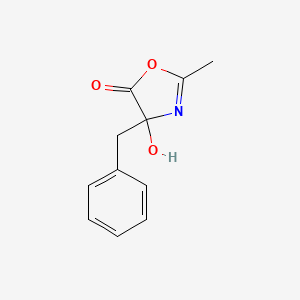
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is a complex organophosphorus compound It is characterized by the presence of multiple chlorophenyl groups attached to a phosphino phenoxathiine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine typically involves the reaction of chlorophenylphosphine with phenoxathiine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production .
化学反应分析
Types of Reactions
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of phosphorus-containing compounds with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Tris(4-chlorophenyl)phosphine: Another organophosphorus compound with similar structural features.
Bis(4-chlorophenyl) sulfone: A related compound with sulfone groups instead of phosphino groups.
Uniqueness
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is unique due to its combination of phosphino and phenoxathiine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .
属性
分子式 |
C36H22Cl4OP2S |
|---|---|
分子量 |
706.4 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(4-chlorophenyl)-[6-[(3-chlorophenyl)-(4-chlorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22Cl4OP2S/c37-23-13-17-27(18-14-23)42(29-7-1-5-25(39)21-29)31-9-3-11-33-35(31)41-36-32(10-4-12-34(36)44-33)43(28-19-15-24(38)16-20-28)30-8-2-6-26(40)22-30/h1-22H |
InChI 键 |
KFYDDYHRCVUKRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)P(C2=CC=C(C=C2)Cl)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)


![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

